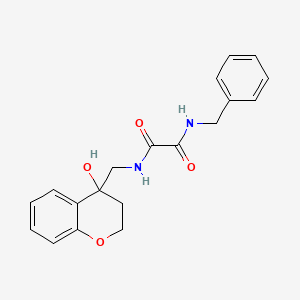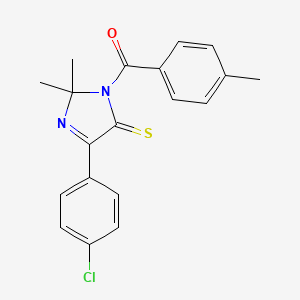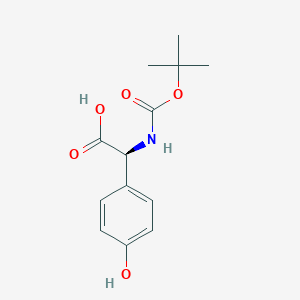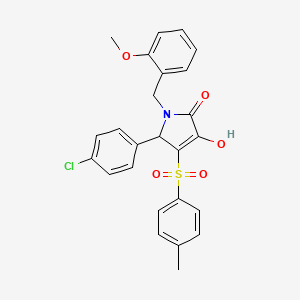
N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzyl-containing compounds is often achieved through methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which afforded inhibitors of cancer cell growth . Another example includes the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate, which involves the formation of linear methylN-(benzylsulfonyl)oxamate followed by cyclization . These methods could potentially be adapted for the synthesis of "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide."
Molecular Structure Analysis
The molecular structure of benzyl-containing compounds can significantly influence their biological activity. For instance, the structure-activity relationship (SAR) studies of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides showed that meta-phenoxy substitution of the N-1-benzyl group is important for antiproliferative activity . Similarly, the molecular structure of "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide" would likely play a crucial role in its chemical reactivity and potential biological applications.
Chemical Reactions Analysis
The chemical reactivity of benzyl-containing compounds can vary widely. For example, N-Hydroxy-o-benzenedisulfonimide, a benzyl-containing compound, has been used as a selective oxidizing agent for various substrates, including the oxidation of aldehydes to acids and benzyl alcohols to aldehydes . This suggests that "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide" may also participate in oxidation reactions or serve as an intermediate in synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl-containing compounds are influenced by their molecular structures. For instance, the presence of a benzyl group can affect the solubility, melting point, and stability of the compound. The synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides involved ultrasonic mediated N-alkylation, which could suggest that similar conditions might be used to manipulate the physical properties of "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide" .
科学的研究の応用
Photopolymerization Applications
A study by Guillaneuf et al. (2010) introduces a novel compound with a chromophore group linked to an aminoxyl function, demonstrating its application in photopolymerization processes. This compound, similar in structural complexity to "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide," showcases the potential for such molecules to be used in nitroxide-mediated photopolymerization (NMP), offering advancements in polymer science and materials engineering (Guillaneuf et al., 2010).
Anticancer and Antimicrobial Agents
Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which, like "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide," belong to a class of compounds with potential biomedical applications. These compounds were found to inhibit cancer cell growth, demonstrating the role of such structures in developing new anticancer and antimicrobial agents (Stefely et al., 2010).
Coordination Polymers and Material Science
Lakshmanan et al. (2022) explored the synthesis, structures, and properties of coordination polymers using semi-rigid bis-pyridyl-bis-amide ligands. The research into these coordination polymers indicates the versatility of oxalamide derivatives in forming complex structures with potential applications in catalysis, material science, and molecular recognition (Lakshmanan et al., 2022).
Radical Scavengers and Antioxidant Properties
Yadav et al. (2014) discussed chromones and their derivatives as radical scavengers, highlighting their potential in preventing cell impairment and diseases related to oxidative stress. The study underlines the importance of the chromone core, present in "N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide," for developing antioxidants and therapeutic agents with anti-inflammatory, antidiabetic, and anticancer activities (Yadav et al., 2014).
特性
IUPAC Name |
N-benzyl-N'-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(20-12-14-6-2-1-3-7-14)18(23)21-13-19(24)10-11-25-16-9-5-4-8-15(16)19/h1-9,24H,10-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJOQHKMTVTXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((4-hydroxychroman-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)
![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)
![7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2542284.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2542285.png)
![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2542289.png)




![N-benzyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2542296.png)
![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2542298.png)
